(E)-2-(3,4-dihydroquinolin-1(2H)-yl)-N'-(4-hydroxy-3-methoxybenzylidene)acetohydrazide
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Description
(E)-2-(3,4-dihydroquinolin-1(2H)-yl)-N'-(4-hydroxy-3-methoxybenzylidene)acetohydrazide is a useful research compound. Its molecular formula is C19H21N3O3 and its molecular weight is 339.395. The purity is usually 95%.
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Scientific Research Applications
Monoamine Oxidase Inhibitory Activities
A study on novel quinazolyl hydrazine derivatives, including compounds with (4-hydroxy-3-methoxybenzylidene) substitutions, demonstrated significant inhibitory activities against human monoamine oxidase (MAO) A and B. These findings are crucial for developing potential treatments for neurological disorders, highlighting the compound's application in designing selective inhibitors for neuropsychiatric and neurodegenerative diseases (Amer et al., 2020).
Metal Complexes and Their Applications
Research into the crystal structure of 2-[2-hydroxy-3-methoxyphenyl]-3-[2-hydroxy-3-methoxybenzylamino]-1,2-dihydroquinazolin-4(3H)-one and its transition metal complexes has provided insights into their potential applications in material science and catalysis. The structural elucidation of these complexes, based on various spectroscopic and thermal studies, opens up possibilities for their use in catalytic processes and as materials with specific magnetic, electronic, or optical properties (Gudasi et al., 2006).
Antimicrobial Activities
Several studies have synthesized and evaluated the antimicrobial activities of compounds related to "(E)-2-(3,4-dihydroquinolin-1(2H)-yl)-N'-(4-hydroxy-3-methoxybenzylidene)acetohydrazide". These investigations have shown that such compounds possess significant antibacterial and antifungal properties, making them promising candidates for developing new antimicrobial agents. The synthesis of these compounds involves various strategies, including the reaction with different aldehydes and isothiocyanate derivatives, underscoring their versatility and potential in pharmaceutical research (Ahmed et al., 2006).
Analgesic Activity
Research on pyrazoles and triazoles bearing a 6,8-dibromo-2-methylquinazoline moiety, derived from compounds similar to "this compound", has demonstrated promising analgesic activities. These findings suggest potential applications in developing new analgesic drugs, highlighting the compound's significance in medicinal chemistry (Saad et al., 2011).
Properties
IUPAC Name |
2-(3,4-dihydro-2H-quinolin-1-yl)-N-[(E)-(4-hydroxy-3-methoxyphenyl)methylideneamino]acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N3O3/c1-25-18-11-14(8-9-17(18)23)12-20-21-19(24)13-22-10-4-6-15-5-2-3-7-16(15)22/h2-3,5,7-9,11-12,23H,4,6,10,13H2,1H3,(H,21,24)/b20-12+ |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UZNCSGQMRSUERI-UDWIEESQSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C=NNC(=O)CN2CCCC3=CC=CC=C32)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=CC(=C1)/C=N/NC(=O)CN2CCCC3=CC=CC=C32)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.